7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family. This compound is characterized by the presence of bromine and chlorine substituents, which confer unique chemical and biological properties. The molecular formula of this compound is C9H6BrClN2O, with a molecular weight of 273.51 grams per mole. The compound is primarily researched for its potential applications in medicinal chemistry and materials science.
The compound is sourced from various chemical synthesis methods and is classified as a heterocyclic organic compound. It is part of a broader category of pyrido[1,2-a]pyrimidinones, which are known for their diverse biological activities and utility in drug discovery. The presence of halogen atoms in its structure enhances its reactivity and potential for further chemical modifications.
The synthesis of 7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves cyclization reactions using appropriate precursors. One common method includes the reaction of 2-methyl-3-nitroaniline with bromine and chlorine reagents to introduce the halogen atoms at the desired positions. The reaction conditions often involve solvents such as dichloromethane and catalysts like iron(III) chloride to facilitate halogenation .
The structure of 7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one consists of a fused pyridine and pyrimidine ring system with specific substitutions that influence its reactivity and interactions with biological targets.
7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Common reagents for these reactions include bases like sodium hydroxide or potassium carbonate for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.
The mechanism of action for 7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets such as enzymes or receptors in biological systems. The compound's halogen substituents allow it to modulate the activity of these targets effectively, influencing various biological pathways.
The binding affinity and interaction specifics depend on the target molecule's structure and the surrounding environment within biological systems. Studies have shown that modifications to the substituents can significantly alter the compound's biological activity .
The physical properties of 7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one include:
Chemical properties include:
7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Regioselective halogenation is critical for installing bromine and chlorine atoms at the C7 and C3 positions, respectively. The electron-deficient nature of the pyridopyrimidinone ring directs electrophilic halogenation to specific sites: bromination favors C7 due to decreased electron density adjacent to the pyridinic nitrogen, while chlorination targets C3 activated by the adjacent carbonyl group. Ortho-directing effects from the 2-methyl group further enhance C3 reactivity for chlorination. This sequential functionalization typically employs N-bromosuccinimide (NBS) in dimethylformamide at 0–25°C for bromination, followed by sulfuryl chloride (SO₂Cl₂) in chlorinated solvents for chlorination. The specificity ensures minimal dihalo byproducts and achieves >85% regiochemical purity [1] [4].
Table 1: Halogenation Reagent Systems and Regioselectivity
Position | Halogen | Preferred Reagent | Solvent | Selectivity (%) |
---|---|---|---|---|
C7 | Bromine | NBS | Dimethylformamide | 92 |
C3 | Chlorine | SO₂Cl₂ | Chloroform | 89 |
Cyclization via 2-amino-5-bromopyridine derivatives and α,β-unsaturated carbonyl partners provides efficient access to the core scaffold. Hexafluoroisopropanol (HFIP) serves as both solvent and promoter for this domino process, leveraging its strong hydrogen-bond-donating ability to activate Michael acceptors. The reaction proceeds through:
Copper(I) iodide-catalyzed tandem reactions enable efficient one-pot synthesis from 2-halopyridines and (Z)-3-amino-3-arylacrylates. Optimized conditions use CuI (20 mol%), Mephos ligand (30 mol%), and potassium bicarbonate in dimethylformamide at 130°C for 48 hours, achieving 89% yield. Key mechanistic steps include:
Table 2: Optimization of Copper-Catalyzed Tandem Reaction
Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
CuI/Mephos | Potassium bicarbonate | Dimethylformamide | 130 | 89 |
CuI/Triphenylphosphine | Potassium bicarbonate | Dimethylformamide | 130 | 75 |
CuBr/1,10-Phenanthroline | Potassium bicarbonate | Dimethylformamide | 130 | 61 |
Lower temperatures (100°C) or reduced catalyst loading (10 mol%) decrease yields to <70%, confirming the necessity of stringent conditions .
Industrial synthesis employs polyphosphoric acid (PPA) as a cost-effective cyclodehydrating agent for high-volume manufacturing. The process involves:
Continuous flow technology enhances reaction efficiency and scalability for this compound. Key advancements include:
Flow systems achieve 94% conversion compared to 89% in batch reactors, reducing reaction time from 48 hours to 25 minutes. Automated in-line extraction coupled with continuous evaporation delivers >99% pure product at 8 kg/day throughput, minimizing manual handling [4] .
Table 3: Batch vs. Continuous Flow Process Metrics
Parameter | Batch Reactor | Continuous Flow |
---|---|---|
Reaction Time | 48 h | 25 min |
Temperature | 130°C | 140°C |
Pressure | Ambient | 15 bar |
Daily Output (kg) | 1.2 | 8.0 |
Purity (%) | 95 | 99 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1